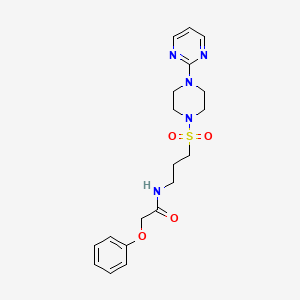

2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S/c25-18(16-28-17-6-2-1-3-7-17)20-10-5-15-29(26,27)24-13-11-23(12-14-24)19-21-8-4-9-22-19/h1-4,6-9H,5,10-16H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCQZFJDXGUZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:

Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide under basic conditions.

Pyrimidinyl Piperazine Synthesis: The pyrimidin-2-yl group is attached to piperazine through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the sulfonylated intermediate with the phenoxyacetamide under mild heating conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under strong reducing conditions.

Substitution: The aromatic ring in the phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones or phenolic derivatives.

Reduction: Formation of sulfides or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The pyrimidinyl-piperazine moiety is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific receptors and enzymes makes it a candidate for developing new drugs, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The pyrimidinyl-piperazine moiety is known to bind to G-protein coupled receptors (GPCRs), modulating their activity. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine-Based Analogs

The patent (EP 2 903 618 B1) describes structurally related compounds with variations in the heterocyclic amine, linker groups, and substituents (Table 1).

Table 1: Structural Comparison of Target Compound and Patent Analogs

Key Observations:

Heterocyclic Amine Modifications: The target compound uses a 6-membered piperazine ring, while Example 121 substitutes this with a 7-membered 1,4-diazepane. The pyrimidinyl group in the target compound introduces a planar aromatic system absent in Example 121, which could facilitate π-π interactions with enzymes or receptors.

Linker and Substituent Variations: The sulfonylpropyl linker in the target compound contrasts with the direct pyrimidine-phenoxy linkage in Example 116. Example 118 features an isopropyl acetamide group, whereas the target compound employs a sulfonylpropyl acetamide. The latter’s extended chain may influence membrane permeability and pharmacokinetics.

Broader Context: Compounds with Similar Pharmacological Targets

While the provided evidence lacks explicit biological data for the target compound, other studies highlight structural and therapeutic parallels:

A. Anticonvulsant Pyrrolidine-2,5-diones ()

- Structural Differences : These compounds (e.g., 3-phenylpyrrolidine-2,5-diones) lack the piperazine-sulfonyl-acetamide scaffold but share an acetamide group.

- Functional Overlap : Tested in MES and scMet anticonvulsant models, these molecules demonstrate that heterocyclic amines and hydrogen-bonding motifs are critical for activity .

B. Piperazinylalkyl Succinic Acid Imides ()

- Structural Differences: These analogs feature succinic acid imides linked to piperazinylalkyl chains, differing from the target’s sulfonylpropyl-phenoxy framework.

- Functional Overlap : Like the target compound, they emphasize the role of piperazine in modulating CNS activity, though their exact mechanisms remain distinct .

Hypothesized Structure-Activity Relationships (SAR)

Sulfonyl Linker : Likely improves solubility and serves as a hydrogen-bond acceptor, enhancing target engagement.

Pyrimidinyl-Piperazine : May act as a kinase-binding motif, analogous to indazole-containing analogs in the patent (e.g., Example 118) .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide?

Methodological Answer:

- Stepwise Functionalization : Begin with nucleophilic substitution to attach the pyrimidin-2-yl group to piperazine, followed by sulfonation and acetamide coupling. Use anhydrous solvents (e.g., EtOH) and reflux conditions to enhance reaction efficiency .

- Purification : Employ silica gel chromatography (petroleum ether:ethyl acetate gradients) to isolate intermediates. For final purification, consider recrystallization in DMSO-d6 or acetonitrile to achieve >95% purity .

- Catalyst Optimization : Tertiary amines like triethylamine (TEA) can improve sulfonation kinetics. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate:hexane) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d6) to confirm sulfonyl and acetamide linkages. Key signals: δ 8.13–8.05 ppm (pyrimidine protons), δ 4.53 ppm (acetamide methylene), δ 2.64–2.50 ppm (piperazine CH2) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 515 [M+H]⁺) validates molecular weight. Compare fragmentation patterns with computational predictions (e.g., MassFrontier) .

- Elemental Analysis : Confirm C, H, N, S composition within ±0.4% of theoretical values to rule out solvent residues .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Prioritization : Focus on kinases (due to pyrimidine moiety) or GPCRs (piperazine sulfonamide motif). Use in vitro assays like ATPase inhibition or cAMP modulation .

- Biofilm Inhibition : Adapt protocols from Pseudomonas aeruginosa studies (e.g., crystal violet assays) to evaluate anti-quorum sensing potential, referencing structurally related LasR inhibitors .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sulfonyl-piperazine conformation of this compound?

Methodological Answer:

- Crystal Growth : Use slow vapor diffusion (methanol:water 3:1) to obtain single crystals. SHELX-97 is recommended for structure solution; refine anisotropic displacement parameters to address thermal motion .

- Twinning Challenges : For twinned crystals, apply the TWIN/BASF commands in SHELXL. Validate with R1 < 5% and wR2 < 12% .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and sulfonyl groups?

Methodological Answer:

- Pyrimidine Substitution : Replace pyrimidin-2-yl with pyridin-4-yl to assess steric/electronic effects on binding. Use free-energy perturbation (FEP) simulations to predict affinity changes .

- Sulfonyl Bioisosteres : Test sulfonamide → carbamate replacements. Synthesize analogs via Curtius rearrangement and compare IC50 values in kinase assays .

Q. How should contradictory in vitro vs. in vivo pharmacokinetic data be addressed?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots. Use LC-MS/MS to quantify metabolites like N-dealkylated derivatives .

- Plasma Protein Binding : Employ equilibrium dialysis (PBS, pH 7.4) to measure unbound fraction. Adjust dosing regimens if >90% binding is observed .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

- HPLC-DAD-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (10→90% over 30 min). Monitor λ = 254 nm and compare UV/MS spectra to differentiate isomers .

- Chiral Separation : For enantiomeric impurities, employ a Chiralpak AD-H column (heptane:isopropanol 85:15, 1 mL/min). Validate with circular dichroism .

Q. How can computational modeling predict off-target interactions for this compound?

Methodological Answer:

Q. What protocols ensure compound stability under long-term storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.